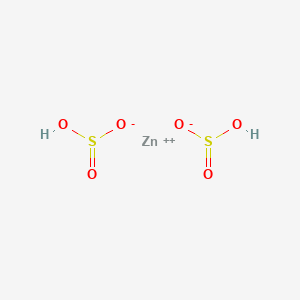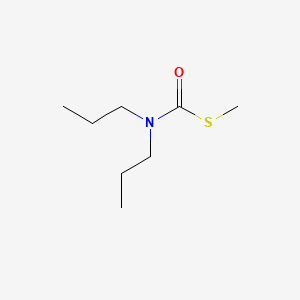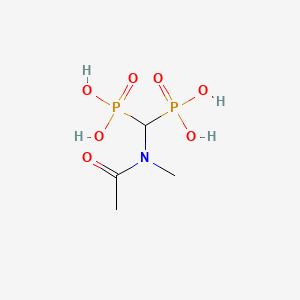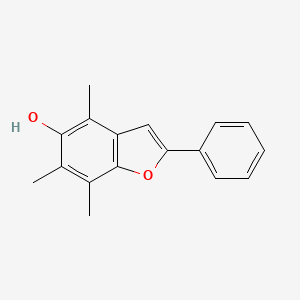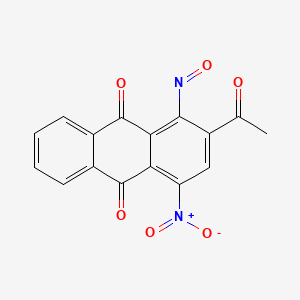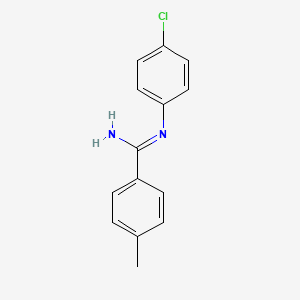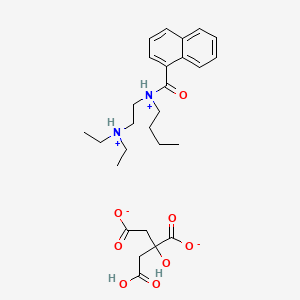
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime is an organic compound characterized by the presence of hydroxyamino and oxime functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime typically involves the reaction of 1,5-bis(4-methoxyphenyl)-1-penten-3-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of the oxime is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso derivative.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxime group can also interact with nucleophilic sites in biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime is unique due to the presence of both hydroxyamino and oxime functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
5397-97-7 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(NZ)-N-[(E)-5-(hydroxyamino)-1,5-bis(4-methoxyphenyl)pent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H22N2O4/c1-24-17-9-4-14(5-10-17)3-8-16(20-22)13-19(21-23)15-6-11-18(25-2)12-7-15/h3-12,19,21-23H,13H2,1-2H3/b8-3+,20-16+ |
Clave InChI |
NJAQMAVGELKCCS-FROOSJIMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=N\O)/CC(C2=CC=C(C=C2)OC)NO |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=NO)CC(C2=CC=C(C=C2)OC)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




